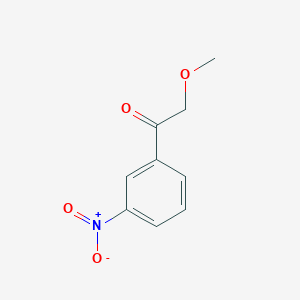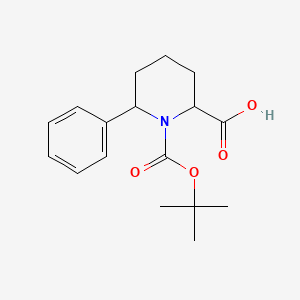
Acide 1-(tert-butoxycarbonyl)-6-phénylpipéridine-2-carboxylique
Vue d'ensemble
Description
The compound “1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of this compound involves a tert-butoxycarbonyl group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Chemical Reactions Analysis
The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
Applications De Recherche Scientifique
Synthèse peptidique
Le groupe tert-butoxycarbonyl (Boc) est largement utilisé comme groupe protecteur pour les acides aminés dans la synthèse peptidique. Il est particulièrement apprécié en raison de sa stabilité en milieu basique et de son inertie vis-à-vis de divers nucléophiles . Dans le contexte de l'acide 1-(tert-butoxycarbonyl)-6-phénylpipéridine-2-carboxylique, le groupe Boc garantit que le groupe amino reste non réactif lors de la formation de la liaison peptidique, permettant la synthèse sélective de peptides.
Mécanisme D'action
Target of Action
The primary target of the compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid, also known as a tert-butyloxycarbonyl (Boc) group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a carbamate protecting group .
Biochemical Pathways
The compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid affects the biochemical pathways involving amines. By acting as a protecting group, it prevents the amines from participating in reactions until the protecting group is removed .
Pharmacokinetics
The pharmacokinetic properties of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid are largely dependent on the conditions under which it is used. As a protecting group, its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by the specific context of the synthesis .
Result of Action
The result of the action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is the protection of amines during synthesis. This allows for transformations of other functional groups without interference from the amines .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is influenced by environmental factors such as the presence of a base and the specific conditions of the synthesis . For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Safety and Hazards
Orientations Futures
The future directions of this compound involve expanding the applicability of amino acid ionic liquids (AAILs). This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Analyse Biochimique
Biochemical Properties
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making it stable to nucleophilic reagents and base hydrolysis . The interactions with these enzymes are crucial for the selective protection and deprotection processes in peptide synthesis.
Cellular Effects
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s Boc group can be removed under acidic conditions, which can lead to changes in the cellular environment and affect the function of proteins and enzymes . This deprotection process can impact cell signaling pathways by altering the availability of active amines, which are essential for various cellular functions.
Molecular Mechanism
The molecular mechanism of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid involves its interaction with biomolecules through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be achieved using strong acids like trifluoroacetic acid, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This mechanism is essential for the selective protection and deprotection of amines in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid can change over time due to its stability and degradation. The compound is generally stable at room temperature but can degrade under acidic or basic conditions . Long-term studies have shown that the deprotection of the Boc group can lead to changes in cellular function, particularly in in vitro studies where the compound is used to protect amines during peptide synthesis .
Dosage Effects in Animal Models
The effects of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and changes in cellular function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amines. The compound interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds . The Boc group is metabolized through hydrolysis, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This metabolic pathway is essential for the selective protection and deprotection of amines in organic synthesis.
Transport and Distribution
The transport and distribution of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with binding proteins that help localize and accumulate the compound in specific cellular compartments .
Subcellular Localization
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and organelles. The compound’s Boc group can be targeted to specific compartments through post-translational modifications or targeting signals . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within the cell .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFWVCMROGUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
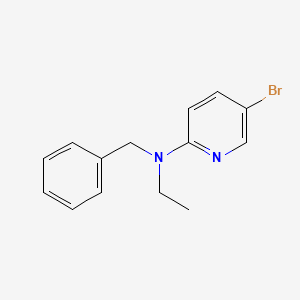

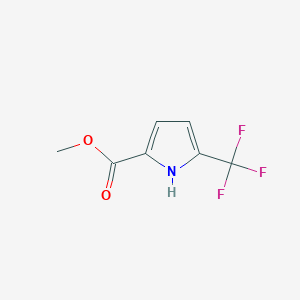
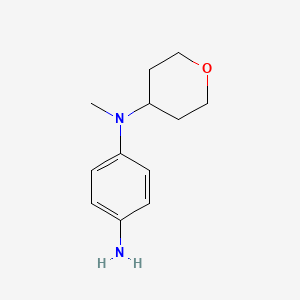
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
